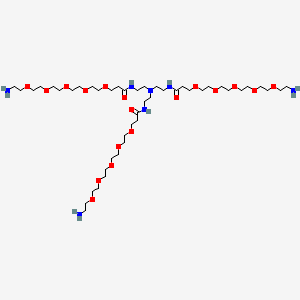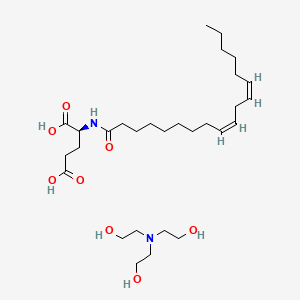
UBP646
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UBP646 is a potentiator of GluN1/GluN2 receptors.
Aplicaciones Científicas De Investigación
Genetic Alphabet Expansion Technology
Artificial Base Pairs and Xenobiology
- Recent advancements in artificial extra base pairs, termed unnatural base pairs (UBPs), have introduced a new research area: xenobiology. UBPs facilitate the incorporation of novel components into DNA, RNA, and proteins, which is significant for PCR-based diagnostics, high-affinity DNA aptamer generation, RNA labeling, semi-synthetic organism creation, and synthesis of proteins containing unnatural amino acids (Kimoto & Hirao, 2020).
Synthetic Xenobiology and Genetic Engineering Tools
- The development of UBPs has broadened the scope of biological systems, providing tools for genetic engineering. These innovations are used to generate novel DNAs, RNAs, and proteins with enhanced functionalities, demonstrating the potential in applications like semi-synthetic organism creation (Hamashima, Kimoto, & Hirao, 2018).
Nanopore Sequencing of Expanded Genetic Alphabet
- The development of UBPs has necessitated advancements in DNA sequencing methods. The MspA nanopore has been used for sequencing DNA containing UBPs, showcasing efficiency and fidelity comparable to natural DNA. This is crucial for semi-synthetic organisms that produce proteins with noncanonical amino acids (Ledbetter et al., 2020).
Applications in Semi-Synthetic Organisms and Aptamers
- UBPs have been applied in the creation of DNA aptamers binding to proteins and cells, and in semi-synthetic organisms with a six-letter DNA alphabet. This represents a significant leap in the field of synthetic biology, enabling the creation of DNA molecules with increased information content (Lee, Hamashima, Kimoto, & Hirao, 2018).
Sanger Gap Sequencing for Genetic Alphabet Expansion
- An improved Sanger sequencing method, Sanger gap sequencing, has been developed for DNAs containing UBPs. This method provides increased processivity and clear gap patterns, crucial for applications involving UBPs in high-affinity DNA aptamer generation and semi-synthetic organism creation (Kimoto, Soh, & Hirao, 2020).
Propiedades
Número CAS |
1333213-35-6 |
|---|---|
Nombre del producto |
UBP646 |
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.405 |
Nombre IUPAC |
9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
Clave InChI |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C=C(CCCC(C)C)C3=CC=CC=C3C2=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UBP646; UBP-646; UBP 646. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)

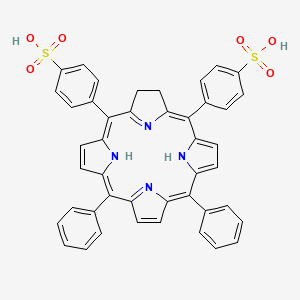
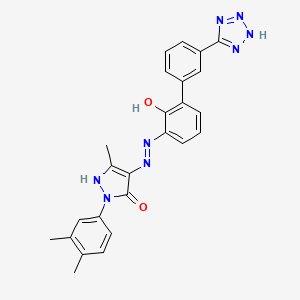
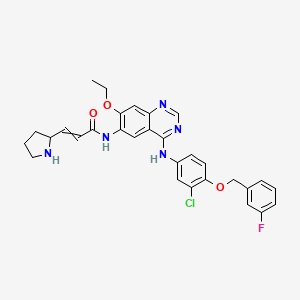
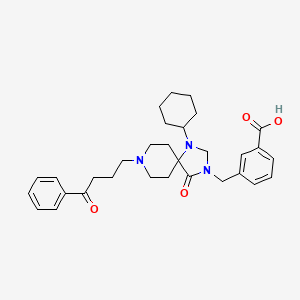
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
